methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine-based heterocyclic compound featuring a thiazolidinone core with a 3-bromo-4-methoxybenzylidene substituent at position 5 and a methyl acetate group at position 2. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties, which influence reactivity and biological activity. This compound is synthesized via Knoevenagel condensation between a rhodanine derivative and an appropriately substituted benzaldehyde, followed by esterification . Its structure is characterized by IR (C=O stretch at ~1730 cm⁻¹), NMR (distinct aromatic and ester proton signals), and mass spectrometry .
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S2/c1-19-10-4-3-8(5-9(10)15)6-11-13(18)16(14(21)22-11)7-12(17)20-2/h3-6H,7H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOZVUGWKUSSIX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362571 | |
| Record name | ZINC01237709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-64-6 | |
| Record name | ZINC01237709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the thiazolidinone ring.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromomethoxybenzylidene moiety can enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Structure and Activity
Key Observations :
- Bromo vs.
- Methoxy vs. Hydroxy : Methoxy groups increase electron density on the aromatic ring, while hydroxyl groups enable hydrogen bonding, affecting solubility and target interactions .
- Positional Effects : The 3-bromo-4-methoxy substitution (target compound) may optimize π-π stacking and halogen bonding compared to 5-bromo-2-hydroxy derivatives .
Ester vs. Acid Derivatives
Table 2: Impact of Ester/Acid Functional Groups
Key Observations :
Table 3: Reported Activities of Analogous Compounds
Key Observations :
Biological Activity
Methyl [(5E)-5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
The compound's molecular formula is , and it has a molecular weight of approximately 360.21 g/mol. The structural features include a thiazolidinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Escherichia coli |
| Compound B | 0.015 | Staphylococcus aureus |
| This compound | TBD | TBD |
| Ampicillin | 0.05 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) for this compound is still under investigation but is expected to be competitive with existing antibiotics based on related compounds' performance .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines:
| Cell Line | LC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | Apoptosis induction |
| SK (Neuroblastoma) | 150 ± 45 | Cell cycle arrest |
| BE (Neuroblastoma) | 18.9 | Reactive oxygen species generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
